lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Organometallic chemistry Solubility Aggregation

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride (TMPMgCl·LiCl, Knochel-Hauser base) is a heterobimetallic mixed Mg/Li amide of formula C₉H₁₈Cl₂LiMgN (MW 242.4 g/mol), supplied as a non-nucleophilic hindered base for regioselective deprotonative metalation of functionalized arenes and heteroarenes. It belongs to the Turbo-Hauser base family (R₂NMgCl·LiCl), distinguished from conventional Hauser bases by stoichiometric LiCl incorporation that disrupts aggregate formation to confer enhanced kinetic basicity, solubility, and functional group tolerance.

Molecular Formula C9H18Cl2LiMgN
Molecular Weight 242.4 g/mol
CAS No. 898838-07-8
Cat. No. B3030391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
CAS898838-07-8
Molecular FormulaC9H18Cl2LiMgN
Molecular Weight242.4 g/mol
Structural Identifiers
SMILES[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]
InChIInChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
InChIKeyJHBZAAACZVPPRQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Magnesium 2,2,6,6-Tetramethylpiperidin-1-ide Dichloride (CAS 898838-07-8): Compound Class, Composition, and Procurement Context


Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride (TMPMgCl·LiCl, Knochel-Hauser base) is a heterobimetallic mixed Mg/Li amide of formula C₉H₁₈Cl₂LiMgN (MW 242.4 g/mol), supplied as a non-nucleophilic hindered base for regioselective deprotonative metalation of functionalized arenes and heteroarenes [1]. It belongs to the Turbo-Hauser base family (R₂NMgCl·LiCl), distinguished from conventional Hauser bases by stoichiometric LiCl incorporation that disrupts aggregate formation to confer enhanced kinetic basicity, solubility, and functional group tolerance. Commercially available as a 1.0 M solution in THF or THF/toluene mixtures, this reagent enables stoichiometric magnesiation of substrates bearing sensitive electrophilic groups (esters, nitriles, ketones, halides) under mild thermal conditions.

Why Generic Substitution Fails for Lithium Magnesium TMP Dichloride: Structural and Reactivity Non-Equivalence Across Hindered Amide Bases


Turbo-Hauser bases sharing the nominal R₂NMgCl·LiCl formula are not interchangeable reagents. The steric demand of the amido ligand dictates aggregation state, solubility, and ultimately metalation competence. TMPMgCl·LiCl crystallizes and persists in THF solution as a monomeric contact ion pair due to the rigid steric bulk of the 2,2,6,6-tetramethylpiperidide ligand, whereas the less hindered iPr₂NMgCl·LiCl (DA-Turbo-Hauser base) exists predominantly as a dimeric tetranuclear aggregate [1] [2]. This monomeric versus dimeric structural divergence produces a two-fold difference in THF solubility, profoundly different kinetic basicity, and—most critically—binary reactivity outcomes on identical substrates: TMPMgCl·LiCl quantitatively metalates ethyl 3-chlorobenzoate while iPr₂NMgCl·LiCl yields no reaction whatsoever. Consequently, procurement decisions cannot treat Turbo-Hauser bases as a generic class; the specific ligand architecture directly governs synthetic utility.

Quantitative Evidence Guide: Head-to-Head Differentiation of TMPMgCl·LiCl (CAS 898838-07-8) from Closest Analogs and Alternatives


THF Solubility and Aggregation State: Monomeric TMPMgCl·LiCl (1.2 M) vs Dimeric iPr₂NMgCl·LiCl (0.6 M) vs LiCl-Free Hauser Bases (Sparingly Soluble)

The structural basis for differential solubility is definitively established. TMPMgCl·LiCl (1) is monomeric in THF solution with a diffusion-ordered NMR spectroscopy (DOSY) determined molecular weight of ca. 403 g mol⁻¹ and achieves a practical solubility of 1.2 M [1] [2]. In contrast, the diisopropylamide analogue iPr₂NMgCl·LiCl (2) is a dimeric tetranuclear aggregate in solution, limiting its THF solubility to 0.6 M [1] [2]. LiCl-free Hauser bases (R₂NMgCl) are virtually insoluble, forming intractable aggregates that necessitate 2–8 equivalents to achieve full conversion [3].

Organometallic chemistry Solubility Aggregation DOSY NMR

Reactivity with Ethyl 3-Chlorobenzoate: Complete C2 Metalation by TMPMgCl·LiCl vs Zero Conversion by iPr₂NMgCl·LiCl

Armstrong et al. demonstrated a binary reactivity difference between the two most common Turbo-Hauser bases on an identical electrophilic aromatic substrate [1]. TMPMgCl·LiCl quantitatively metalates ethyl 3-chlorobenzoate at the C2 position (ortho to the ester directing group) within 1 h at 0 °C in THF, proceeding via deprotonation. Under identical conditions, iPr₂NMgCl·LiCl undergoes no metalation whatsoever; instead, the only observed reaction pathway is a nucleophilic addition-elimination at the ester carbonyl [1]. This is a categorical reactivity distinction, not a gradation of selectivity.

Regioselective metalation Kinetic basicity Turbo-Hauser base Directed ortho-metalation

Functional Group Tolerance: Magnesiation of Substrates Bearing Ester, Nitrile, and Ketone Groups with TMPMgCl·LiCl vs Nucleophilic Addition by Organolithium Bases

TMPMgCl·LiCl achieves directed magnesiation of highly functionalized aromatics bearing electrophilic carbonyl and cyano substituents that are incompatible with organolithium bases. Lin, Baron, and Knochel reported the direct magnesiation of aromatics containing ester, nitrile, or ketone groups using TMPMgCl·LiCl with an OBoc directing group, exemplified by the preparation of a meta-magnesiated benzophenone in >95% yield [1]. In contrast, lithium amide bases (LiTMP, LDA) and alkyllithiums (n-BuLi) undergo rapid nucleophilic 1,2-addition to these same functional groups, precluding their use for C–H deprotonation on such substrates [2] [3]. The Mg–N bond in TMPMgCl·LiCl is sufficiently covalent to suppress nucleophilic attack while retaining sufficient basicity for deprotonation.

Functional group tolerance Chemoselectivity Directed metalation Polyfunctional organometallics

Solution Stability: >6 Months at 25 °C for TMPMgCl·LiCl vs In Situ Generation Required for LDA and LiTMP

TMPMgCl·LiCl solutions in THF are stable for more than 6 months at 25 °C without significant decomposition, enabling commercial supply as a ready-to-use standardized solution [1]. This contrasts sharply with lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP), which decompose within hours at room temperature and must be generated in situ at cryogenic temperatures (−78 °C) immediately before use [2] [3]. The patent literature explicitly states that LiTMP suffers from 'low stability in THF solutions at room temperature which requires an in situ generation' [1]. The covalent Mg–N bond character and monomeric LiCl-stabilized structure of TMPMgCl·LiCl underlie this thermal stability.

Reagent stability Shelf life Lithium amide Process chemistry

Stoichiometric Efficiency: 1 Equivalent Sufficient for TMPMgCl·LiCl vs 2–8 Equivalents Required for LiCl-Free Hauser Bases

LiCl-free Hauser bases (R₂NMgCl) suffer from severe aggregation that renders them poorly soluble and kinetically sluggish; achieving full substrate conversion typically requires a 2- to 8-fold excess of the magnesium amide, with downstream electrophile quenching requiring up to 15 equivalents of electrophile [1]. The LiCl additive in TMPMgCl·LiCl disrupts Mg–Cl–Mg bridging aggregation, yielding a monomeric, highly soluble species that achieves complete metalation with stoichiometric (1.0–1.1 equiv) base loading [1] [2]. This was demonstrated across a broad scope of aromatic and heteroaromatic substrates in the original disclosure by Krasovskiy and Knochel [2].

Stoichiometry Atom economy Hauser base Magnesium amide

Continuous Flow Metalation: 1–20 min Residence Time at Near-Ambient Temperature vs Batch Cryogenic Conditions Required for Lithium Bases

TMPMgCl·LiCl is uniquely amenable to continuous flow operation among hindered amide bases. Petersen et al. demonstrated magnesiation of functionalized heterocycles (pyridines, pyrimidines, thiophenes, thiazoles) and sensitive acrylates with residence times of 1–20 min at near-ambient temperatures, achieving yields comparable or superior to batch while enabling reactions that failed entirely under batch conditions (e.g., acrylate metalation without polymerization) [1] [2]. In contrast, analogous batch metalations with lithium amides require cryogenic temperatures (−78 °C) and extended reaction times, and lithium bases are generally incompatible with continuous flow due to their thermal instability and precipitation tendency [3]. Scale-up from 1.7 mmol to 45 mmol was demonstrated for 3-bromopyridine formylation (84% yield) without re-optimization [2].

Continuous flow chemistry Process intensification Metalation Scale-up

Verified Application Scenarios for TMPMgCl·LiCl (CAS 898838-07-8) Based on Quantitative Differential Evidence


Regioselective Ortho-Magnesiation of (Hetero)aromatic Esters, Nitriles, and Ketones for Pharmaceutical Intermediate Synthesis

The demonstrated >95% yield for directed magnesiation of benzophenone derivatives bearing ester, nitrile, or ketone functionality [1] directly supports the use of TMPMgCl·LiCl in constructing polyfunctional pharmaceutical building blocks where organolithium bases are contraindicated due to nucleophilic addition. This scenario leverages the functional group tolerance evidenced in Section 3 (Evidence Item 3) and is applicable to late-stage functionalization of advanced intermediates containing base-sensitive carbonyl or cyano substituents. Typical protocol: 1.0–1.1 equiv TMPMgCl·LiCl, THF, −20 °C to 0 °C, 0.5–2 h, followed by electrophilic quench.

Continuous Flow Multi-Gram Synthesis of Magnesiated Heterocycles for Scale-Up without Cryogenic Infrastructure

The continuous flow compatibility of TMPMgCl·LiCl, with demonstrated residence times of 1–20 min at near-ambient temperature and direct scale-up from 1.7 mmol to 45 mmol [2], enables process-scale preparation of functionalized pyridines, pyrimidines, thiophenes, and thiazoles. This application directly derives from Evidence Item 6 (flow vs batch) and Evidence Item 4 (solution stability), making TMPMgCl·LiCl uniquely suited among hindered amide bases for continuous manufacturing of heterocyclic intermediates in pharmaceutical and agrochemical production.

Iterative Regioselective Magnesiation for Polysubstituted Heterocycle Construction Requiring Stoichiometric Precision

The stoichiometric efficiency of TMPMgCl·LiCl (1 equiv sufficient; Evidence Item 5) enables successive regioselective metalation sequences on heterocyclic scaffolds (e.g., thiophene, pyrazole, uracil, pyridine) without accumulating excess magnesium waste or requiring intermediate purification. This is critical for the construction of tetra- and penta-substituted heterocycles via iterative functionalization, as demonstrated in the full functionalization of thiophenes using sequential TMPMgCl·LiCl metalations and in the synthesis of fully substituted pyrazoles [3]. The monomeric, non-aggregating nature of the reagent (Evidence Item 1) ensures consistent kinetic behavior across multiple metalation steps.

Room-Temperature Metalation of Thermally Sensitive Substrates for Medicinal Chemistry Library Synthesis

The >6-month solution stability at 25 °C [4] combined with the near-ambient temperature operational window (Evidence Items 4 and 6) enables metalation of thermally labile substrates that cannot tolerate the cryogenic conditions required for LDA/LiTMP. This scenario is directly relevant to automated high-throughput experimentation platforms, where a stable, ready-to-use, room-temperature-stable metalation reagent is an enabling feature [5]. TMPMgCl·LiCl is the only hindered amide base that combines stoichiometric reactivity with multi-month shelf stability at ambient temperature.

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